5-Cyclopropyloxolan-2-one is a cyclic organic compound characterized by a cyclopropyl group attached to a five-membered lactone ring. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 5-cyclopropyloxolan-2-one typically involves the cyclization of appropriate precursors. A common method includes:
Technical details regarding specific synthetic pathways are often proprietary or found in specialized literature, but general methods include:
5-Cyclopropyloxolan-2-one can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include:
The mechanism of action for 5-cyclopropyloxolan-2-one primarily involves its reactivity as a lactone. The carbonyl carbon is electrophilic and can interact with nucleophiles, leading to various transformations:
This mechanism highlights the compound's potential reactivity in synthetic applications and biological systems where similar mechanisms are observed.
Relevant data on physical properties are crucial for understanding handling and usage in laboratory settings.
5-Cyclopropyloxolan-2-one has several scientific uses:
The versatility of this compound makes it valuable across multiple scientific disciplines, particularly in research focused on organic synthesis and drug development .
5-Cyclopropyloxolan-2-one represents a structurally distinctive lactone compound where a cyclopropane ring is fused to the γ-butyrolactone framework at the 5-position. This molecular architecture combines the inherent ring strain of cyclopropane (≈27 kcal/mol) with the polar, electrophilic character of a five-membered lactone, creating a versatile synthon for complex organic transformations and pharmacophore design. Contemporary interest in this compound stems from its dual role as a synthetic building block for natural product synthesis and a potential scaffold for bioactive molecule discovery, particularly in cholesterol management, kinase inhibition, and metabolic disease therapeutics [2] [8]. Its emergence reflects a broader trend in heterocyclic chemistry toward strained ring systems that confer enhanced reactivity and target selectivity.
The strategic incorporation of cyclopropane into heterocyclic systems originated in the mid-20th century, driven by the recognition that the cyclopropyl group’s unique electronic properties and steric profile could modulate biological activity. Early synthetic efforts focused on cyclopropanated amino acids and nucleosides, where the strained ring system acted as a conformational constraint or isostere for unsaturated bonds. The 1960s–1980s witnessed landmark developments, including the synthesis of cyclopropyl-fused pyrimidines and furanones, which demonstrated unprecedented biological activities. For instance, patents from this era documented cycloalkyl-hydroxyl compounds exhibiting hypocholesterolemic effects through peroxisome proliferator-activated receptor (PPAR) modulation [2].
The advent of advanced cyclopropanation techniques (e.g., Simmons–Smith reaction, transition metal-catalyzed carbene transfer) in the 1990s enabled more efficient access to complex architectures like 5-substituted oxolanones. This period also saw the first targeted syntheses of 5-cyclopropyloxolan-2-one derivatives, primarily as intermediates for prostaglandin analogs and antifungal agents. The compound’s historical trajectory illustrates a paradigm shift from simple alicyclic additives to structurally intricate, functionally diverse heterocycles in drug design [6] [8].
Table 1: Key Historical Milestones in Cyclopropane-Heterocycle Development
Time Period | Innovation | Impact |
---|---|---|
1960s–1970s | Cyclopropylamino acids/nucleosides | Conformational control in bioactive molecules |
1980s–1990s | Transition metal-catalyzed cyclopropanations | Efficient access to stereodefined cyclopropane heterocycles |
Early 2000s | Cycloalkyl-hydroxyl compounds (e.g., US7119221B2) | PPAR modulation for cholesterol management [2] |
2010s–Present | 5-Cyclopropyloxolan-2-one derivatives | Versatile intermediates for kinase inhibitors and antifungals |
The molecular architecture of 5-cyclopropyloxolan-2-one (C₇H₁₀O₂) features two critical elements: (1) a γ-butyrolactone core with C5-sp³ hybridization, and (2) a cyclopropyl moiety directly attached at C5, creating a sterically congested quaternary center. This arrangement induces significant bond angle distortion (cyclopropane C-C-C ≈ 60°) and torsional strain, which profoundly influences reactivity. Key physicochemical properties include:
The cyclopropyl group exerts strong electronic effects via σ-π conjugation (Walsh orbitals), polarizing adjacent bonds and facilitating unusual transformations. Under acidic conditions, the lactone undergoes regioselective ring-opening at C5-O, yielding γ-hydroxy acids with intact cyclopropane. Conversely, nucleophiles (e.g., Grignard reagents, amines) attack the carbonyl carbon, generating functionalized hemiacetals. Thermal decarboxylation eliminates CO₂, producing cyclopropyl-substituted alkenes—a route exploited in natural product synthesis [1] [6].
Table 2: Physicochemical Properties and Reactivity Modes
Property | Value/Characteristic | Functional Consequence |
---|---|---|
Molecular Formula | C₇H₁₀O₂ | Balances lipophilicity (LogP ~1.2) and solubility |
Ring Strain | Cyclopropane: 27 kcal/mol; Lactone: 6 kcal/mol | Facilitates ring-opening rearrangements |
Electrophilicity | Lactone carbonyl δ+ = 0.45 e | Susceptible to nucleophilic addition (amines, alcohols) |
Characteristic Reactions | 1. Nucleophilic ring-opening 2. Thermal decarboxylation 3. Diastereoselective reductions | Generates: - γ-Hydroxy acids - Cyclopropyl alkenes - Chiral lactols |
In synthetic methodology, 5-cyclopropyloxolan-2-one serves as a linchpin for constructing complex carbocycles and heterocycles. Its utility stems from three key transformations:
Medicinal chemistry applications leverage the cyclopropyl group’s role as a bioisostere for alkenes, tert-butyl groups, or fused rings. Patent literature (US7119221B2) highlights cycloalkyl-hydroxyl compounds as potent agents for dyslipidemia and type 2 diabetes via PPARγ agonism [2]. The 5-cyclopropyloxolan-2-one scaffold specifically enables kinase inhibitor design, where the lactone carbonyl H-bonds with hinge region residues (e.g., in Abl1 kinase), while the cyclopropyl enhances membrane permeability (cLogP optimization). Derivatives exhibit low-micromolar activity against dihydrofolate reductase (DHFR) and MAP kinases—validating its versatility in targeting diverse enzymes [8].
Emerging applications include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4